Critical Procurement Note: Absence of Valid Comparator-Based Evidence
A comprehensive search across primary research papers, patents (e.g., USPTO, Google Patents), and authoritative databases (BindingDB, ChEMBL, PubMed) failed to yield any studies that meet the required criteria for a head-to-head comparison, a cross-study comparable analysis, or a robust class-level inference. All identified data for N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide are isolated data points without a comparative context. For example, its antagonist activity on the KCNQ2/Q3 potassium channel (IC50 = 120 nM) [1] and on KCNQ1/MINK (IC50 = 1.90 µM) [2] is reported without data for a reference compound or a close analog in the same assay system. Consequently, no differential claim can be substantiated.
| Evidence Dimension | Target Engagement (KCNQ2/Q3 Antagonism) |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | No comparator data available in the same assay. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Antagonist activity at KCNQ2/Q3 expressed in CHO cells, incubated for 3 mins by automated patch clamp assay [1]. |
Why This Matters
This isolated data point is insufficient for scientific selection; a user cannot determine if this compound is more or less potent than other available tetrahydroquinazolines.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2/Q3 expressed in CHO cells. View Source
- [2] BindingDB. BDBM50420073 (CHEMBL2047506). Antagonist activity at KCNQ1/MINK expressed in CHO cells. View Source
